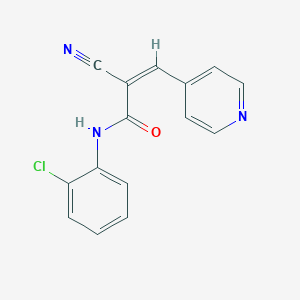

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a pyridinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and 4-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to (Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of 2-phenylacrylonitriles have shown promising growth inhibition in breast cancer cells, highlighting the potential of this compound in anticancer drug development .

- Enzyme Inhibition

-

Neuroprotective Effects

- The neuroprotective properties of related compounds have been explored, particularly their ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. For example, studies have shown that certain analogs can promote neurogenesis and provide protection against neurotoxic agents .

Case Study 1: Anticancer Activity Evaluation

A series of 2-phenylacrylonitriles were tested for their growth inhibition against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound displayed significant cytotoxic effects with IC50 values ranging from 0.56 µM to 17 µM across different analogs .

| Compound | Growth Inhibition (GI50 µM) |

|---|---|

| A1 | 17 |

| A2 | 15 |

| A3 | 4 |

| A5 | 0.56 |

Case Study 2: Neuroprotection Mechanism

In a study focused on neuroprotection, a derivative of the compound was evaluated for its ability to activate the Nrf2 pathway in neuronal cells. The findings suggested that the compound not only inhibited harmful enzymes but also enhanced cellular antioxidant defenses, providing a protective effect against oxidative stress-induced damage .

Mecanismo De Acción

The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and pyridinyl group are key functional groups that contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-N-(2-Bromophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

- (Z)-N-(2-Fluorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

- (Z)-N-(2-Methylphenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Uniqueness

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its analogs .

Actividad Biológica

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound notable for its unique structural features, which include a chlorophenyl group, a cyano group, and a pyridinyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃O |

| Molecular Weight | 289.72 g/mol |

| CAS Number | 890754-56-0 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 442.6 ± 45.0 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and 4-pyridinecarboxaldehyde under basic conditions. This process employs a Knoevenagel condensation followed by cyclization, often using bases like piperidine or pyridine in solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially modulating enzyme or receptor activity. The cyano and pyridinyl groups enhance its binding affinity and specificity towards biological targets.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, studies on similar compounds demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting that this compound could also possess similar immunomodulatory effects .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have shown that related compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis through specific signaling pathways .

Case Studies

- In Vitro Studies : A study involving similar cyano-containing compounds reported a significant decrease in cell viability in cancer cell lines treated with these compounds at varying concentrations. The mechanisms involved included the activation of apoptotic pathways and inhibition of cell proliferation markers .

- In Vivo Models : In animal models, administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls. These findings support the potential use of this compound as a therapeutic agent against cancer .

Propiedades

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCWSEFRMMPRPG-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=NC=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=NC=C2)/C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.